(2-(Difluoromethoxy)cyclohexyl)methanol
Description
(2-(Difluoromethoxy)cyclohexyl)methanol is a fluorinated cyclohexane derivative characterized by a hydroxymethyl (-CH₂OH) group and a difluoromethoxy (-O-CF₂H) substituent at the 2-position of the cyclohexane ring. Its molecular formula is C₈H₁₄F₂O₂, with a molecular weight of approximately 180.18 g/mol. Though direct synthesis data for this compound is absent in the provided evidence, analogous reactions (e.g., difluoromethoxy introduction via nucleophilic substitution, as seen in benzimidazole derivatives ) suggest feasible synthetic routes involving fluorinating agents and cyclohexanol intermediates.
Properties
Molecular Formula |
C8H14F2O2 |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
[2-(difluoromethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C8H14F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h6-8,11H,1-5H2 |
InChI Key |
HRUVSISPESTKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CO)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexanol with difluoromethyl ether under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of (2-(Difluoromethoxy)cyclohexyl)methanol may involve large-scale reactions using optimized conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(Difluoromethoxy)cyclohexyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in substitution reactions where the difluoromethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of difluoromethoxycyclohexanone or difluoromethoxycyclohexanal.
Reduction: Formation of (2-(Difluoromethoxy)cyclohexyl)methane.
Substitution: Formation of various substituted cyclohexylmethanol derivatives.
Scientific Research Applications
Chemistry: (2-(Difluoromethoxy)cyclohexyl)methanol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties .
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of (2-(Difluoromethoxy)cyclohexyl)methanol, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, (2-(Difluoromethoxy)cyclohexyl)methanol is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which (2-(Difluoromethoxy)cyclohexyl)methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can influence the compound’s binding affinity and activity, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Core Structure Differences: Cyclohexane vs. In contrast, aromatic cores (e.g., –7) provide rigidity, favoring applications in catalysis or materials science .
Substituent Effects: Fluorine Impact: The difluoromethoxy group in the target compound and introduces electronegativity, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., ’s dimethyl group) . Functional Group Diversity: Amino (), ethoxy (), and chlorophenyl () substituents enable diverse reactivity, such as hydrogen bonding (amino) or electrophilic substitution (chlorophenyl).
Applications: The target compound’s fluorinated structure aligns with pharmaceutical uses, similar to pantoprazole derivatives where difluoromethoxy groups improve drug efficacy . Non-fluorinated cyclohexyl derivatives () are likely used as solvents or intermediates due to hydrophobicity from methyl groups.
–2 highlight regulatory concerns (e.g., reproductive toxicity) for structurally unrelated glycol ethers, emphasizing the need for caution with fluorinated alcohols.
Physical Properties :
- The target compound’s difluoromethoxy group likely reduces boiling point compared to hydroxyl-rich analogues (e.g., ) due to weaker hydrogen bonding. However, this remains speculative without empirical data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
